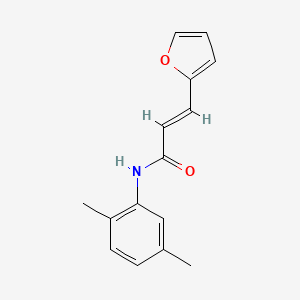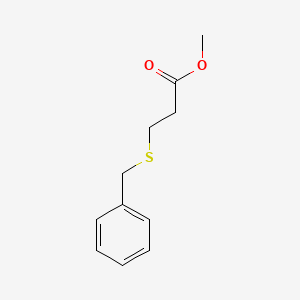
3,3''-(1,4-Phenylene)bis(3'-nitroacrylophenone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’‘-(1,4-Fenileno)bis(3’-nitroacrilofenona) es un compuesto químico con la fórmula molecular C24H16N2O6 y un peso molecular de 428,405 g/mol Es conocido por su estructura única, que incluye dos grupos nitroacrilofenona conectados por un puente fenileno
Métodos De Preparación
La síntesis de 3,3’‘-(1,4-Fenileno)bis(3’-nitroacrilofenona) típicamente implica la reacción de 1,4-fenilendiamina con cloruro de 3-nitrobenzoílo en condiciones específicas . La reacción se lleva a cabo en presencia de una base, como piridina, para facilitar la formación del producto deseado. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto puro.
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas de purificación automatizados para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
3,3’‘-(1,4-Fenileno)bis(3’-nitroacrilofenona) experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos nitro en el compuesto se pueden oxidar aún más para formar derivados nitroso u otros oxidados.
Reducción: Los grupos nitro se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o agentes reductores químicos como el borohidruro de sodio.
Sustitución: El anillo fenileno puede sufrir reacciones de sustitución aromática electrófila, donde se pueden introducir sustituyentes como halógenos o grupos alquilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
3,3’‘-(1,4-Fenileno)bis(3’-nitroacrilofenona) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y mecanismos.
Biología: La actividad biológica potencial del compuesto es de interés en el estudio de la inhibición enzimática y la unión a receptores. Puede servir como un compuesto líder para el desarrollo de nuevos fármacos.
Medicina: La investigación sobre sus posibles efectos terapéuticos, como las propiedades antiinflamatorias o anticancerígenas, está en curso. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus grupos funcionales reactivos.
Mecanismo De Acción
El mecanismo de acción de 3,3’‘-(1,4-Fenileno)bis(3’-nitroacrilofenona) involucra su interacción con objetivos moleculares como enzimas y receptores. Los grupos nitro pueden participar en reacciones redox, lo que lleva a la formación de intermediarios reactivos que pueden modificar moléculas biológicas. El puente fenileno proporciona rigidez estructural, lo que permite que el compuesto encaje en sitios de unión específicos en proteínas y otras macromoléculas. Esta interacción puede resultar en la inhibición o activación de las vías biológicas, dependiendo del objetivo y el contexto.
Comparación Con Compuestos Similares
3,3’‘-(1,4-Fenileno)bis(3’-nitroacrilofenona) se puede comparar con compuestos similares como:
3,3’‘-(1,4-Fenileno)bis(4’-nitroacrilofenona): Este compuesto tiene una estructura similar pero con el grupo nitro posicionado de manera diferente en la parte de acrilofenona.
3,3’‘-(1,4-Fenileno)bis(4’-hidroxiacrilofenona): Este compuesto presenta grupos hidroxilo en lugar de grupos nitro, lo que lleva a una reactividad y aplicaciones diferentes.
3,3’‘-(1,4-Fenileno)bis(4’-fenilacrilofenona):
Propiedades
Número CAS |
70943-29-2 |
|---|---|
Fórmula molecular |
C24H16N2O6 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(E)-1-(3-nitrophenyl)-3-[4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C24H16N2O6/c27-23(19-3-1-5-21(15-19)25(29)30)13-11-17-7-9-18(10-8-17)12-14-24(28)20-4-2-6-22(16-20)26(31)32/h1-16H/b13-11+,14-12+ |
Clave InChI |
SXMAMABIMAQBRJ-PHEQNACWSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)





![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)

![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)

